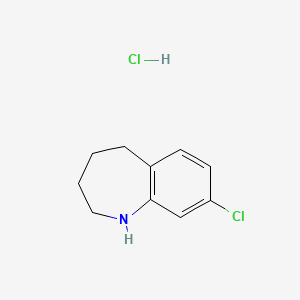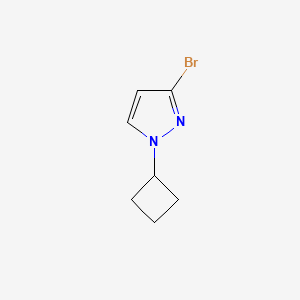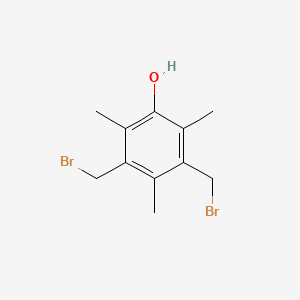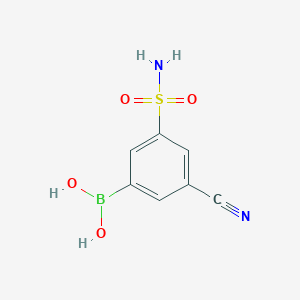
beta-HomoTyr(Me)-Ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-HomoTyr(Me)-Ome: is a derivative of beta-homo amino acids, which are analogs of standard amino acids. In these compounds, the carbon skeleton is lengthened by the insertion of one carbon atom immediately after the acid group. This modification can enhance the pharmacological properties of bioactive peptides, such as increasing their biological half-life, potency, selectivity, and reducing toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-HomoTyr(Me)-Ome typically involves the protection of functional groups, elongation of the carbon chain, and subsequent deprotection. For example, the synthesis might start with the protection of the amino group using a Boc (tert-butoxycarbonyl) group, followed by the elongation of the carbon chain using a Grignard reaction or other suitable methods. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: beta-HomoTyr(Me)-Ome can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, beta-HomoTyr(Me)-Ome is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptides with enhanced stability and biological activity .
Biology: In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of these interactions .
Medicine: In medicine, this compound is used in the development of therapeutic peptides. These peptides can be used to treat various diseases, including cancer, diabetes, and infectious diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and biotechnological products. Its unique properties make it suitable for use in various industrial applications .
Mecanismo De Acción
The mechanism of action of beta-HomoTyr(Me)-Ome involves its incorporation into peptides and proteins, where it can enhance their stability and biological activity. The molecular targets and pathways involved depend on the specific peptide or protein into which it is incorporated .
Comparación Con Compuestos Similares
- beta-HomoAla
- beta-HomoArg
- beta-HomoAsn
- beta-HomoAsp
- beta-HomoGln
- beta-HomoGlu
- beta-HomoIle
- beta-HomoLeu
- beta-HomoLys
- beta-HomoMet
- beta-HomoPhe
- beta-HomoPro
- beta-HomoSer
- beta-HomoThr
- beta-HomoTrp
- beta-HomoVal
Uniqueness: beta-HomoTyr(Me)-Ome is unique due to its specific structure, which includes a methyl group and an ester group. This structure allows for unique interactions with biological molecules, enhancing its pharmacological properties compared to other beta-homo amino acids .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3/t10-/m0/s1 |
Clave InChI |
VEXRGRMUCXWTMY-JTQLQIEISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N |
SMILES canónico |
COC1=CC=C(C=C1)CC(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)

![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)



![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)


![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
